molecular formula C8H13N3O B13928117 6-Isopropyl-3-methoxypyrazin-2-amine

6-Isopropyl-3-methoxypyrazin-2-amine

Cat. No.: B13928117
M. Wt: 167.21 g/mol
InChI Key: ATGWCILTQNPHGR-UHFFFAOYSA-N
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Description

3-Methoxy-6-(1-methylethyl)-2-pyrazinamine is an organic compound with a unique structure that includes a pyrazine ring substituted with a methoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(1-methylethyl)-2-pyrazinamine typically involves the reaction of 3-methoxy-2-pyrazinecarboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-Methoxy-6-(1-methylethyl)-2-pyrazinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(1-methylethyl)-2-pyrazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-6-(1-methylethyl)-2-pyrazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(1-methylethyl)-2-pyrazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-(1-methylethyl)-2-pyrazinamine is unique due to the presence of both methoxy and isopropyl groups on the pyrazine ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methoxy-6-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)6-4-10-8(12-3)7(9)11-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

ATGWCILTQNPHGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C(=N1)N)OC

Origin of Product

United States

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